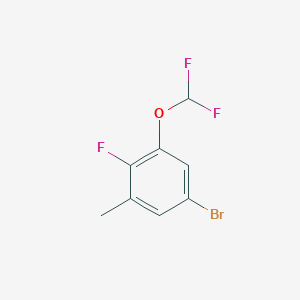

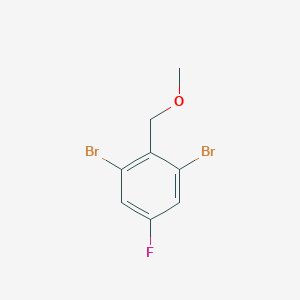

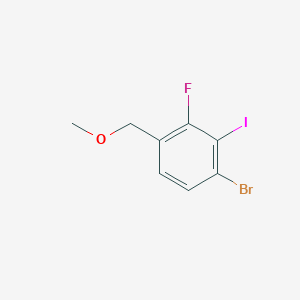

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

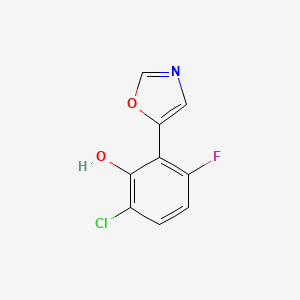

“1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C9H10F2O2 . It has a molecular weight of 188.17 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F2O2/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 188.17 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Wirkmechanismus

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene-5-methoxy-2-(methoxymethyl)benzene is a versatile building block for the synthesis of various compounds due to its ability to undergo a variety of reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions. In these reactions, the difluorobenzene ring acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This attack results in the formation of a new carbon-carbon bond, leading to the formation of the desired product.

Biochemical and Physiological Effects

Due to its fluorinated nature, this compound-5-methoxy-2-(methoxymethyl)benzene has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as monoamine oxidase, cyclooxygenase, and lipoxygenase. Furthermore, it has also been found to possess anti-inflammatory and antioxidant properties, as well as to possess cytotoxic activity against certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene-5-methoxy-2-(methoxymethyl)benzene is a versatile building block for the synthesis of various compounds, making it a useful starting material for laboratory experiments. The fluorinated nature of the compound makes it ideal for the synthesis of fluorinated compounds, which have a variety of applications in the pharmaceutical and agrochemical industries. Furthermore, its ability to undergo a variety of reactions makes it a useful starting material for the synthesis of a variety of compounds. However, the compound is highly toxic and should be handled with caution.

Zukünftige Richtungen

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene-5-methoxy-2-(methoxymethyl)benzene has a variety of potential applications in the pharmaceutical and agrochemical industries, due to its fluorinated nature and its ability to undergo a variety of reactions. In the future, this compound could be used in the synthesis of a variety of fluorinated pharmaceuticals and agrochemicals, such as fluorinated amino acids, fluorinated peptides, and fluorinated polymers. Furthermore, it could also be used in the synthesis of a variety of materials, such as polyimides and polybenzimidazoles. Additionally, its biochemical and physiological effects could be further explored, as it has been found to possess anti-inflammatory, antioxidant, and cytotoxic properties.

Synthesemethoden

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene-5-methoxy-2-(methoxymethyl)benzene can be synthesized through the reaction of 1,3-dibromo-5-methoxy-2-methoxymethylbenzene and potassium fluoride in acetonitrile. The reaction proceeds through the nucleophilic substitution of the bromide with the fluoride to form the desired product. The reaction is typically carried out at room temperature and is complete within 24 hours.

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene-5-methoxy-2-(methoxymethyl)benzene is widely used in scientific research as a starting material for the synthesis of various compounds. For example, it has been used in the synthesis of a variety of fluorinated compounds, including fluorinated amino acids, fluorinated peptides, and fluorinated pharmaceuticals. Furthermore, it has also been used in the synthesis of a variety of polymers and other materials, such as polyimides and polybenzimidazoles.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-difluoro-5-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUINGHCTHXUZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1F)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)